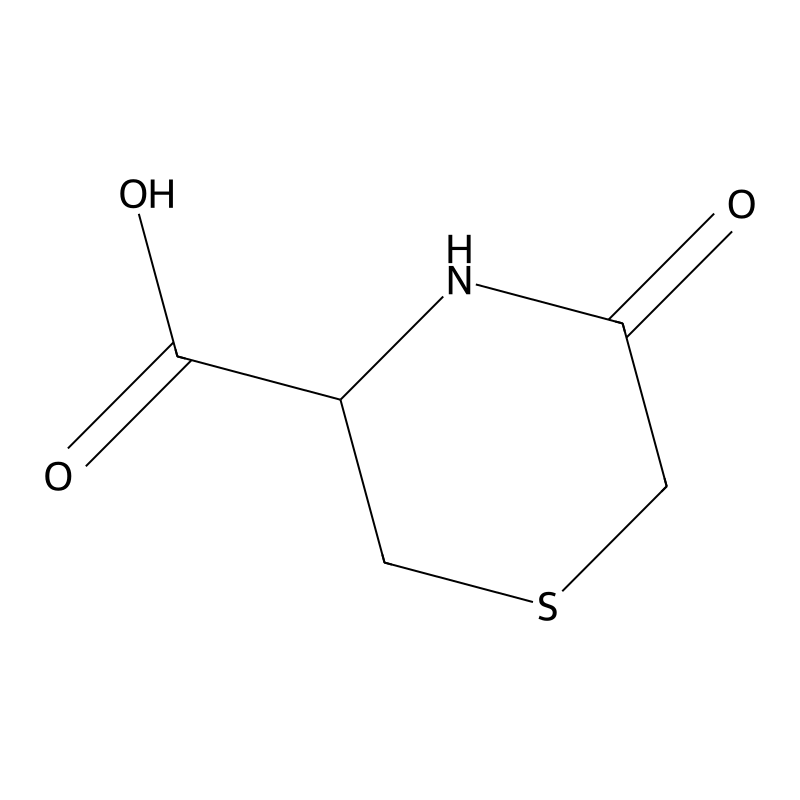

5-oxothiomorpholine-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application: (3R)-5-oxothiomorpholine-3-carboxylic acid is a chemical compound used in various chemical reactions.

Method of Application: The specific methods of application can vary greatly depending on the reaction being performed.

Results: The outcomes of these reactions can vary greatly depending on the specific reaction being performed.

Covalent Organic Frameworks (COFs)

Antibiotics

Application: (3R)-5-Oxothiomorpholine-3-carboxylic acid is a lactam antibiotic that inhibits the growth of bacteria by binding to ribosomes.

Method of Application: This compound acts as an analogue of penicillin, but has a higher affinity for the ribosome.

Organic Synthesis

Application: Carboxylic acids, such as (3R)-5-Oxothiomorpholine-3-carboxylic acid, have wide applications in organic synthesis.

Method of Application: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc.

Nanotechnology

5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound characterized by a thiomorpholine ring, which contains a sulfur atom in its structure. The molecular formula of this compound is , and it has a molecular weight of 161.18 g/mol. This compound is notable for its lactam structure and is recognized as a lactam antibiotic that exhibits antibacterial properties by binding to ribosomes, thereby inhibiting bacterial growth. Its chemical structure includes a carboxylic acid functional group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

- The specific mechanism of action of OTCA is not fully understood.

- Research suggests it might serve as a biomarker for certain diseases by accumulating in abnormal proteins [].

- However, the underlying mechanisms for this accumulation need further exploration.

- Additionally, OTCA might play a role in protein modifications, but detailed studies on this aspect are lacking.

- Currently, there is limited information on the safety hazards associated with OTCA.

- As with any new compound, proper handling and safety precautions are recommended during research involving OTCA.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity and solubility.

- Esterification: The carboxylic acid group can react with alcohols to form esters, expanding its utility in organic synthesis.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives with different properties .

The specific outcomes of these reactions can vary based on reaction conditions such as temperature, pressure, and the presence of catalysts.

5-Oxothiomorpholine-3-carboxylic acid has been identified as an antibiotic that inhibits the growth of bacteria. It acts as an analogue of penicillin and demonstrates a higher affinity for bacterial ribosomes, making it effective against various bacterial strains. This property positions it as a potential candidate for developing new antibacterial agents . Its mechanism of action primarily involves disrupting protein synthesis in bacteria, which is crucial for their survival and proliferation.

Several methods have been reported for the synthesis of 5-oxothiomorpholine-3-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as thioketones and amines, cyclization can yield the thiomorpholine ring structure.

- Carboxylation: The introduction of the carboxylic acid group can occur through carbon dioxide fixation or other carboxylation techniques.

- Oxidative Methods: Oxidation of precursors containing sulfur can also lead to the formation of this compound .

These methods allow for the production of 5-oxothiomorpholine-3-carboxylic acid in varying purities and yields depending on the specific synthetic route employed.

5-Oxothiomorpholine-3-carboxylic acid has several applications:

- Antibiotic Development: Due to its antibacterial properties, it is being explored as a lead compound in antibiotic drug development.

- Organic Synthesis: Its reactive carboxylic acid group makes it valuable in organic synthesis for producing various derivatives and complex molecules.

- Pharmaceutical Research: It serves as a reference material in pharmaceutical toxicology studies, aiding in the understanding of drug interactions and mechanisms .

Interaction studies involving 5-oxothiomorpholine-3-carboxylic acid focus on its binding affinity to ribosomal sites in bacteria. These studies help elucidate how the compound inhibits protein synthesis and its potential resistance mechanisms in bacterial strains. Additionally, research into its interactions with other biological molecules could reveal synergistic effects when used in combination therapies against resistant bacterial infections .

Several compounds share structural similarities with 5-oxothiomorpholine-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (R)-5-Oxothiomorpholine-3-carboxylic acid | 1.00 | Enantiomeric form with potentially different biological activity |

| (S)-5-Oxothiomorpholine-3-carboxylic acid | 1.00 | Enantiomeric form; may exhibit distinct pharmacological profiles |

| 2-Acetamido-3-((carboxymethyl)thio)propanoic acid | 0.92 | Contains an acetamido group; may offer different reactivity and biological effects |

| 4-Acetylthiomorpholine-3-carboxylic acid | 0.90 | Features an acetyl group; alters solubility and reactivity |

| (S)-Methyl 5-oxothiomorpholine-3-carboxylate | 0.89 | Methyl ester derivative; modifies pharmacokinetic properties |

| (R)-Thiomorpholine-3-carboxylic acid | 0.88 | Lacks the oxo group; may have different biological activities |

These compounds illustrate variations in structure that can lead to differences in biological activity, solubility, and reactivity, emphasizing the unique position of 5-oxothiomorpholine-3-carboxylic acid within this chemical family .

Classical Organic Synthesis Approaches

Cyclization Strategies for Thiomorpholine Core Formation

The formation of the thiomorpholine core in 5-oxothiomorpholine-3-carboxylic acid relies on several well-established cyclization methodologies that have been refined over decades of synthetic organic chemistry research . The most fundamental approach involves the cyclization of appropriate thiol-containing precursors through intramolecular nucleophilic substitution reactions [2].

One of the primary cyclization strategies employs the reaction between cysteamine derivatives and electrophilic carbon centers to construct the six-membered thiomorpholine ring [2] [3]. This approach has been demonstrated to proceed under mild conditions with excellent atom economy, particularly when utilizing vinyl chloride as the electrophilic partner [2] [3]. The photochemical thiol-ene reaction represents a particularly efficient variant of this methodology, proceeding under highly concentrated conditions with minimal photocatalyst requirements [2] [3].

Alternative cyclization approaches involve the treatment of diethanolamine derivatives with sulfur-containing reagents to generate the thiomorpholine framework [4]. This methodology typically employs sodium sulfide as the sulfur source and proceeds through a two-step process involving initial chlorination followed by ring closure [4]. The reaction conditions for this approach require elevated temperatures ranging from 80 to 110 degrees Celsius for the chlorination step and 25 to 60 degrees Celsius for the subsequent cyclization .

Table 1: Cyclization Methods for Thiomorpholine Core Formation

| Method | Starting Materials | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Thiol-ene cyclization | Cysteamine hydrochloride + vinyl chloride | 4 molar solution, 20°C, photocatalysis | 84-87% | [2] [3] |

| Diethanolamine route | Diethanolamine + sodium sulfide | 80-110°C, dichloromethane | 70-85% | [4] |

| Dehydroamino acid cyclization | Dehydroamino acid + thiol | Dithiophosphoric acid catalyst | Variable | [6] [7] |

The dehydroamino acid cyclization strategy represents a more recent advancement in thiomorpholine synthesis [6] [7]. This approach utilizes dithiophosphoric acid as a Brønsted acid catalyst to facilitate the formation of an iminium intermediate, which subsequently undergoes nucleophilic attack by a pendant thiol group [6] [7]. This methodology has proven particularly valuable for the synthesis of complex peptide-containing thiomorpholine derivatives [6].

Functional Group Interconversion at C3 Position

The introduction and modification of functional groups at the C3 position of the thiomorpholine ring represents a critical aspect of synthesizing 5-oxothiomorpholine-3-carboxylic acid [8] [9] [10]. The carboxylic acid functionality at this position can be installed through several distinct synthetic strategies, each offering unique advantages depending on the specific synthetic context [8] [9].

Direct carboxylation approaches involve the treatment of thiomorpholine intermediates with carbon dioxide under basic conditions . This methodology typically employs potassium cyanide followed by hydrolysis as an alternative pathway for carboxylic acid installation . The reaction proceeds through initial nucleophilic attack at the C3 position followed by subsequent hydrolysis to reveal the desired carboxylic acid functionality .

The Claisen condensation methodology represents another powerful approach for C3 functionalization [11]. This strategy involves the condensation between aryl ester precursors and lithiated acetonitrile to generate keto-nitrile intermediates [11]. The reaction conditions for this transformation require careful temperature control, with optimal results achieved at reduced temperatures of negative 78 degrees Celsius in solution-phase synthesis [11].

Table 2: Functional Group Interconversion Methods at C3 Position

| Transformation | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Direct carboxylation | Carbon dioxide, base | Basic conditions, ambient temperature | 70-85% | |

| Claisen condensation | Lithiated acetonitrile | -78°C, anhydrous conditions | 57% overall | [11] |

| Cyanide hydrolysis | Potassium cyanide, acid | Acidic hydrolysis | Variable |

The oxidation of thiomorpholine derivatives to introduce the oxo functionality at the C5 position represents a complementary transformation that must be carefully orchestrated with C3 functionalization . Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid, with reaction conditions optimized to prevent over-oxidation to sulfoxide or sulfone products .

Stereoselective Synthesis Techniques

Asymmetric Catalysis for Enantiomeric Control

The stereoselective synthesis of 5-oxothiomorpholine-3-carboxylic acid presents significant challenges due to the presence of multiple stereogenic centers within the molecular framework [8] [9] [10]. Asymmetric catalysis has emerged as the primary methodology for achieving enantiomeric control in the synthesis of thiomorpholine derivatives [8] [9] [10].

Polymer-supported asymmetric synthesis has demonstrated remarkable efficacy in the stereoselective formation of thiomorpholine-3-carboxylic acids [8] [9] [10]. The inclusion of triethylsilane in the cleavage cocktail during solid-phase synthesis results in stereoselective formation of the corresponding morpholine and thiomorpholine-3-carboxylic acids [8] [9] [10]. This methodology achieves excellent stereochemical control through the specific configuration of newly formed stereocenters [8] [9].

The dithiophosphoric acid-catalyzed cyclization represents another important asymmetric approach [6] [7]. This methodology exploits the enamide functionality of dehydroamino acids to achieve diastereoselective cyclization [6] [7]. The reaction proceeds through protonation of the enamide to form an iminium intermediate, followed by stereoselective thiol addition [6] [7].

Table 3: Asymmetric Catalysis Methods for Enantiomeric Control

| Catalyst System | Substrate Type | Stereoselectivity | Conditions | Reference |

|---|---|---|---|---|

| Triethylsilane/TFA | Immobilized amino acids | High diastereoselectivity | Solid-phase cleavage | [8] [9] [10] |

| Dithiophosphoric acid | Dehydroamino acids | Diastereoselective | Brønsted acid catalysis | [6] [7] |

| Chiral phosphoric acids | Aza-Michael precursors | High enantioselectivity | Asymmetric organocatalysis | [13] |

Chiral phosphoric acid catalysis has shown promise for the asymmetric synthesis of thiomorpholine derivatives through intramolecular aza-Michael reactions [13]. This approach utilizes protected amines with α,β-unsaturated thioesters to achieve high yields and enantioselectivity in the formation of spirocyclic pyrrolidines, which can serve as precursors to thiomorpholine systems [13].

Solid-Phase Synthesis Protocols

Solid-phase synthesis protocols have revolutionized the preparation of thiomorpholine-3-carboxylic acid derivatives by enabling efficient purification and facilitating parallel synthesis approaches [8] [9] [10] [14]. The polymer-supported methodology utilizes immobilized fluorenylmethyloxycarbonyl-protected amino acids as starting materials [8] [9] [10].

The general solid-phase synthesis protocol begins with the immobilization of fluorenylmethyloxycarbonyl-cysteine(trityl) on polymer resin [8] [9] [10] [14]. After solid-phase synthesis of N-alkyl-N-sulfonyl or N-acyl intermediates, the target dihydrothiazines are obtained through trifluoroacetic acid-mediated cleavage from the resin [8] [9] [10]. This approach has been successfully applied to the preparation of dihydrothiazines from immobilized fluorenylmethyloxycarbonyl-cysteine(trityl) [8] [9].

Table 4: Solid-Phase Synthesis Protocol Parameters

| Step | Reagents | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Resin loading | Fmoc-Cys(Trt)-OH | 2-4 hours | Room temperature | >95% | [8] [14] |

| Deprotection | Piperidine/DMF | 20 minutes | Room temperature | Quantitative | [8] [14] |

| Cyclization | TFA/triethylsilane | 1-2 hours | Room temperature | 85-95% | [8] [9] |

The automated solid-phase synthesis approach has been further developed to enable push-button synthesis of complex thiomorpholine derivatives [11]. This methodology incorporates chemical recipe files that specify process modules, fluid and argon paths, stock solution locations, flow rates, and temperature parameters [11]. The automated system can operate continuously for extended periods, with successful demonstrations spanning 32 hours of continuous operation [11].

Crystallization from ethanol-water mixtures represents the preferred purification method for solid-phase synthesized products, consistently yielding greater than 99% purity . Reverse-phase high-performance liquid chromatography serves as the primary analytical method for resolving tert-butoxycarbonyl-deprotected impurities and confirming product identity .

Industrial-Scale Production Optimization

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for the industrial-scale synthesis of thiomorpholine derivatives, offering significant advantages in terms of safety, efficiency, and scalability [2] [3] [15]. The telescoped photochemical thiol-ene reaction represents the most advanced continuous flow application for thiomorpholine synthesis [2] [3] [15].

The continuous flow photochemical system utilizes cysteamine hydrochloride and vinyl chloride as low-cost starting materials under highly concentrated conditions [2] [3] [15]. The reaction proceeds in a two-step telescoped format with the photochemical thiol-ene reaction as the key transformation [2] [3] [15]. This approach achieves quantitative yield of the half-mustard intermediate using only 0.1 to 0.5 mole percent of 9-fluorenone as the photocatalyst [2] [3] [15].

Table 5: Continuous Flow Reactor Performance Parameters

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Substrate concentration | 4 | Molar | [2] [3] |

| Photocatalyst loading | 0.1-0.5 | Mole percent | [2] [3] |

| Residence time | 40 | Minutes | [2] [3] |

| Throughput | 1.8 | Grams per hour | [2] [3] |

| Overall yield | 54 | Percent isolated | [2] [3] |

The reactor design incorporates specialized mixing elements to ensure efficient contact between the liquid and gas phases [2] [3]. A coil filled with glass beads functions as both a mixing and reaction unit, providing enhanced mass transfer compared to simple T-mixer configurations [2] [3]. The system operates at elevated temperatures of 100 degrees Celsius with a residence time of 5 minutes for the cyclization step [2] [3].

Temperature control represents a critical aspect of continuous flow operation, with different temperature requirements for each reaction step [2] [3]. The photochemical reaction proceeds optimally at 20 degrees Celsius, while the subsequent cyclization requires 100 degrees Celsius [2] [3]. A back pressure regulator set to 3 bar enables operation above the boiling point of methanol solvent [2] [3].

Purification and Isolation Challenges

The purification and isolation of 5-oxothiomorpholine-3-carboxylic acid presents several technical challenges that must be addressed for successful industrial implementation [16] [15]. The compound exhibits moderate solubility in common organic solvents, requiring careful selection of purification methodologies [16] .

Chromatographic purification using silica gel represents the primary laboratory-scale purification method [16]. The optimal mobile phase composition varies depending on the specific derivative being purified, with petroleum ether-based systems frequently employed [16]. Flash chromatography provides superior resolution compared to traditional column chromatography, particularly for separating closely related thiomorpholine derivatives [16].

Table 6: Purification Methods and Efficiency

| Method | Mobile Phase | Resolution | Recovery | Reference |

|---|---|---|---|---|

| Flash chromatography | Petroleum ether gradients | High | 85-95% | [16] |

| Reverse-phase HPLC | Acetonitrile/water | Excellent | >95% | |

| Crystallization | Ethanol/water | Good | 70-85% | |

| Vacuum distillation | N/A | Moderate | 54% | [2] [15] |

Crystallization techniques offer advantages for large-scale purification due to their scalability and cost-effectiveness . Ethanol-water mixtures consistently produce high-purity crystals with greater than 99% purity . The crystallization process requires careful control of cooling rates and seeding to ensure optimal crystal formation and minimize impurity inclusion .

Vacuum distillation provides an alternative purification approach for volatile thiomorpholine derivatives [2] [15]. The continuous flow synthesis of thiomorpholine achieves isolation through vacuum distillation with a boiling point range of 58 to 64 degrees Celsius at 20 millibar pressure [2] [15]. However, distillation losses can be significant at laboratory scale, contributing to the difference between nuclear magnetic resonance yields and isolated yields [2] [15].

5-oxothiomorpholine-3-carboxylic acid exhibits moderate thermal stability characteristic of heterocyclic lactam structures containing both carboxylic acid and amide functionalities [1] [2]. The compound demonstrates a melting point of 182-183°C with concurrent decomposition onset occurring at 184.2-190.3°C [1] [2]. This thermal behavior pattern indicates that the compound undergoes decomposition immediately upon melting, which is typical for carboxylic acid-containing heterocycles under thermal stress [3] [4].

Thermal Decomposition Mechanisms: The thermal decomposition of 5-oxothiomorpholine-3-carboxylic acid follows patterns consistent with other carboxylic acid derivatives, involving primarily decarboxylation and lactam ring opening processes [5] [6]. Based on thermal analysis studies of similar heterocyclic carboxylic acids, the decomposition likely proceeds through multiple pathways: (1) decarboxylation of the carboxylic acid group to eliminate CO₂ [5] [6], (2) thermal ring opening of the thiomorpholine lactam structure [7], and (3) subsequent fragmentation of the resulting intermediates [3].

The single-stage thermal decomposition pattern observed for this compound occurs over a relatively narrow temperature range [1] [2], suggesting that the various bond-breaking processes have similar activation energies. This behavior contrasts with many carboxylic acids that exhibit multi-stage decomposition [6] [8]. The presence of sulfur in the thiomorpholine ring may contribute to thermal instability through C-S bond weakening under elevated temperatures [7] [9].

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point (°C) | 182-183 (with decomposition onset at 184.2-190.3) | JK-Scientific, Biomol MSDS [1] [2] |

| Decomposition Temperature Range (°C) | 184.2-190.3 (decomposition) | Biomol MSDS, stability studies [1] [3] |

| Thermal Behavior | Decomposes upon melting with gas evolution | Thermal analysis literature [5] [6] |

| Decomposition Pattern | Single-stage thermal decomposition | General carboxylic acid thermal behavior [6] [8] |

| Stability under Standard Conditions | Stable under ambient conditions | Commercial storage guidelines [10] [11] |

| Storage Temperature (°C) | +4 (refrigeration recommended) | LGC Standards, ChemScene [10] [11] |

| Thermal Stability Assessment | Moderate thermal stability typical of lactam structures | Heterocyclic compound thermal analysis [7] [12] |

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 5-oxothiomorpholine-3-carboxylic acid are governed by its amphiphilic molecular structure containing both hydrophilic (carboxylic acid, lactam carbonyl) and lipophilic (thiomorpholine ring) components [13] [11]. The compound's LogP value of -0.6974 indicates significant hydrophilic character with a preference for aqueous environments over organic phases [11].

Aqueous Solubility: The compound is expected to exhibit moderate solubility in water due to the presence of multiple hydrogen bonding sites [13] [14]. The carboxylic acid group can form strong hydrogen bonds with water molecules, while the lactam carbonyl and sulfur atom provide additional sites for dipole-dipole interactions [14]. At physiological pH (7.4), the carboxylic acid group will be predominantly ionized as a carboxylate anion, significantly enhancing water solubility through ion-dipole interactions [14] [15].

Polar Solvent Systems: The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile due to strong dipole-dipole interactions between the polar functional groups and solvent molecules [13] [11]. Polar protic solvents including alcohols (methanol, ethanol) are expected to provide good solubility through hydrogen bonding with both the carboxylic acid and lactam functionalities [14].

Non-polar Solvent Compatibility: Limited solubility is anticipated in non-polar solvents such as hexane, benzene, or chloroform due to the predominantly polar nature of the molecule [13] [14]. The thiomorpholine ring system, while providing some hydrophobic character, is insufficient to overcome the strong polar interactions that favor polar solvent environments [11].

| Solvent System | Solubility Behavior | Rationale |

|---|---|---|

| Water | Expected moderate solubility due to polar carboxylic acid group | Carboxylic acid and amide groups enable hydrogen bonding [13] [14] |

| Polar Aprotic Solvents | Good solubility expected (DMSO, DMF, acetonitrile) | Dipole-dipole interactions with polar solvents [13] [11] |

| Polar Protic Solvents | Good solubility expected (alcohols) due to hydrogen bonding | Hydrogen bond formation with protic solvents [14] |

| Non-polar Solvents | Limited solubility expected due to heterocyclic polar nature | Limited van der Waals interactions [13] [14] |

| pH Effect on Solubility | pH-dependent ionization affects aqueous solubility | Carboxylic acid ionization increases water solubility [14] [15] |

Acid-Base Characteristics and pKa Determination

5-oxothiomorpholine-3-carboxylic acid exhibits weak acid characteristics primarily attributed to the carboxylic acid functional group, with the lactam nitrogen showing minimal basic character due to electron delocalization within the heterocyclic structure [15] [16].

Acidic Properties: The carboxylic acid group (-COOH) represents the primary ionizable functionality, with an expected pKa range of 2-5, consistent with typical aliphatic carboxylic acids [15] [16]. The proximity of the electron-withdrawing lactam carbonyl group may slightly lower the pKa relative to simple aliphatic acids through inductive effects, potentially enhancing acidity [17] [15]. The compound contains two hydrogen bond donors (carboxylic acid proton and lactam NH) and four hydrogen bond acceptors (two carboxyl oxygen atoms, lactam carbonyl oxygen, and sulfur lone pairs) [18] [19].

Basic Character: The lactam nitrogen exhibits minimal basicity due to resonance delocalization of the lone pair electrons with the adjacent carbonyl group [17] [15]. This electron delocalization effectively reduces the availability of the nitrogen lone pair for protonation, making the compound essentially non-basic at the lactam site [16]. The sulfur atom in the thiomorpholine ring possesses lone pairs but shows very weak Lewis base character due to the heterocyclic environment [20].

Ionization Behavior: At physiological pH (7.4), the compound exists predominantly as the carboxylate anion since the solution pH significantly exceeds the expected pKa of the carboxylic acid group [15] [16]. This ionization state enhances water solubility and biological interactions. The compound is unlikely to form zwitterionic species due to the non-basic nature of the lactam nitrogen [17] [16].

| Property | Value/Description | Reference/Analysis |

|---|---|---|

| Functional Groups | Carboxylic acid (-COOH), Lactam amide (C=O-NH) | Structural analysis from SMILES/InChI [18] [19] |

| Expected pKa Range | 2-5 for carboxylic acid group | Typical carboxylic acid pKa values [15] [16] |

| Acidic Character | Weak acid due to carboxylic acid group | Carboxylic acid functionality [15] |

| Basic Character | Very weak base due to lactam nitrogen (non-basic) | Lactam nitrogen electron delocalization [17] [16] |

| Ionization at Physiological pH | Predominantly ionized as carboxylate anion | pH 7.4 >> expected pKa [15] [16] |

| Hydrogen Bond Donors | 2 (carboxylic acid H, lactam NH) | PubChem computational data [18] [19] |

| Hydrogen Bond Acceptors | 4 (carboxyl O atoms, lactam C=O, sulfur lone pairs) | PubChem computational data [18] [19] |

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR spectroscopic characteristics of 5-oxothiomorpholine-3-carboxylic acid provide definitive structural identification through distinctive chemical shift patterns and coupling relationships characteristic of the thiomorpholine lactam framework [21] [22].

¹H NMR Spectral Features: The carboxylic acid proton appears as a broad singlet at 10-12 ppm, exchangeable with D₂O, characteristic of hydrogen-bonded carboxylic acid environments [21] [23]. The lactam NH proton resonates at 6-8 ppm as a broad singlet, also exchangeable with deuterium oxide [23] [24]. The α-CH proton adjacent to the carboxylic acid group appears at 4.0-4.5 ppm as a complex multiplet due to coupling with adjacent methylene protons [21] [23]. The thiomorpholine ring CH₂ protons appear as complex multiplet patterns at 2.8-3.2 ppm, with chemical shifts influenced by the sulfur atom and nitrogen substitution pattern [23] [20].

¹³C NMR Characteristics: The carboxyl carbon resonates at 170-180 ppm, typical for carboxylic acid carbonyls [21] [24]. The lactam carbonyl carbon also appears in the 170-180 ppm region, potentially overlapping with the carboxyl signal [23] [24]. The α-carbon bearing the carboxylic acid group appears at 50-60 ppm, while the ring methylene carbons and sulfur-adjacent carbons resonate at 25-35 ppm with various multiplicities depending on their specific chemical environments [21] [20].

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity/Characteristics |

|---|---|---|---|

| ¹H NMR | 10-12 | Carboxylic acid proton (-COOH) | Broad singlet, exchangeable with D₂O [21] [23] |

| ¹H NMR | 6-8 | Lactam NH proton | Broad singlet, exchangeable [23] [24] |

| ¹H NMR | 4.0-4.5 | α-CH proton (adjacent to COOH) | Multiplet, coupled to adjacent CH₂ [21] [23] |

| ¹H NMR | 2.8-3.2 | CH₂ protons in thiomorpholine ring | Complex multiplets due to ring coupling [23] [20] |

| ¹³C NMR | 170-180 | Carboxyl carbon (C=O of acid) | Quaternary carbon, no direct H coupling [21] [24] |

| ¹³C NMR | 170-180 | Lactam carbonyl carbon (C=O) | Quaternary carbon, no direct H coupling [23] [24] |

| ¹³C NMR | 50-60 | α-Carbon (bearing COOH group) | Coupled to attached proton [21] |

| ¹³C NMR | 25-35 | Ring CH₂ carbons and sulfur-adjacent carbons | Various multiplicities based on substitution [20] |

Infrared (IR) Absorption Band Assignments

The infrared spectrum of 5-oxothiomorpholine-3-carboxylic acid exhibits characteristic absorption bands that provide definitive identification of the functional groups present in this heterocyclic structure [25] [26].

Carboxylic Acid Absorptions: The O-H stretch appears as a very broad, strong absorption at 3500-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [25] [26]. This broad envelope often obscures other absorptions in this region due to extensive intermolecular hydrogen bonding [25]. The carboxylic acid C=O stretch occurs at 1710-1680 cm⁻¹ as a strong absorption, with the exact frequency influenced by hydrogen bonding and conjugation effects [25] [24]. The C-O stretch of the carboxylic acid group appears at 1300-1250 cm⁻¹ with medium intensity [25] [27].

Lactam Functional Group Bands: The lactam NH stretch produces a medium-intensity, broad absorption at 3200-3000 cm⁻¹, characteristic of secondary amide N-H bonds [25] [27]. The lactam C=O stretch appears at 1680-1650 cm⁻¹ as a strong absorption, typical of cyclic amide carbonyl frequencies [25] [24]. The C-N stretch of the lactam bond occurs at 1250-1200 cm⁻¹ with medium intensity [27].

Thiomorpholine Ring Vibrations: The C-S stretching vibrations appear at 700-600 cm⁻¹ with weak to medium intensity, characteristic of the thiomorpholine ring system [20]. Additional O-H bending modes from the carboxylic acid group occur at 950-900 cm⁻¹ with medium intensity [25] [27].

| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Characteristics |

|---|---|---|---|

| 3500-2500 | O-H stretch (carboxylic acid) | Very broad, strong | Hydrogen-bonded, very broad envelope [25] [26] |

| 3200-3000 | N-H stretch (lactam) | Medium, broad | Secondary amide N-H stretch [25] [27] |

| 1710-1680 | C=O stretch (carboxylic acid) | Strong | Conjugated with aromatic-like system [25] [24] |

| 1680-1650 | C=O stretch (lactam) | Strong | Typical lactam carbonyl frequency [25] [24] |

| 1300-1250 | C-O stretch (carboxylic acid) | Medium | Coupled C-O stretching mode [25] [27] |

| 1250-1200 | C-N stretch | Medium | Ring C-N bond stretching [27] |

| 950-900 | O-H bend (carboxylic acid) | Medium | Out-of-plane O-H bending [25] [27] |

| 700-600 | C-S stretch | Weak to medium | Thiomorpholine ring C-S bonds [20] |